2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol
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Overview
Description
2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Alkylation: The methyl group is introduced through an alkylation reaction using methyl iodide.
Aminomethylation: The aminomethyl group is introduced by reacting the pyrazole derivative with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl compound can be reduced back to the hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.
Industry: It can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)propan-1-ol: Similar structure but with a propanol group instead of ethanol.
2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol: Similar structure but with a butanol group instead of ethanol.
Uniqueness
The presence of the trifluoromethyl group in 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
Properties
Molecular Formula |
C8H12F3N3O |
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Molecular Weight |
223.20 g/mol |
IUPAC Name |
2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methylamino]ethanol |
InChI |
InChI=1S/C8H12F3N3O/c1-14-6(5-12-2-3-15)4-7(13-14)8(9,10)11/h4,12,15H,2-3,5H2,1H3 |
InChI Key |
BMHIERUFHBINOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CNCCO |
Origin of Product |
United States |
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